3,4-Dihydro-2H-1,4-benzoxazin-6-ol (DHB) is a naturally occurring benzoxazinoid found in various plants, particularly members of the Poaceae (grasses) and Fabaceae (legumes) families. Research suggests DHB plays a role in plant-microbe interactions, potentially acting as a defense molecule against herbivores and pathogens []. Studies have shown that DHB can inhibit the growth of various fungi and bacteria, including some plant pathogens [, ]. Additionally, DHB can act as a signal molecule, attracting beneficial microbes like nitrogen-fixing bacteria to the plant's rhizosphere (root zone) [].
Due to its potential antifungal and antibacterial properties, DHB is being explored as a possible biocontrol agent in agriculture. Researchers are investigating the use of DHB or its derivatives as a natural alternative to synthetic fungicides and pesticides, which can have harmful environmental and health impacts [, ]. However, further research is needed to determine the efficacy and safety of DHB for agricultural applications.
Some studies suggest that DHB may also have herbicidal properties, potentially inhibiting the growth of unwanted weeds. However, more research is needed to understand the selectivity of DHB's herbicidal activity and its potential impact on non-target plants and the environment [].
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol is a heterocyclic compound characterized by a fused benzene and oxazine ring structure. Its molecular formula is with a molecular weight of approximately 151.16 g/mol. The compound features a hydroxyl group (-OH) at the 6-position of the oxazine ring, which contributes to its reactivity and potential biological activity. The compound is known for its ability to undergo various chemical transformations due to the presence of reactive functional groups, such as the hydroxyl group and the nitrogen atom within the oxazine ring .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol exhibits notable biological activities that warrant further investigation. Its derivatives have been studied for their potential as:
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol can be achieved through multiple methods:
3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol has several applications across different fields:
Several compounds share structural similarities with 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 105655-01-4 | 0.95 | Bromine substitution at the 7-position enhances reactivity. |
5-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | 177210-33-2 | 0.73 | Hydroxyl group at the 5-position may affect solubility and activity. |
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | 625394-65-2 | 0.95 | Similar bromination pattern; potential for increased biological activity. |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | 93735-22-9 | 0.98 | Methoxy group could enhance lipophilicity and receptor binding. |
These comparisons illustrate that while these compounds share structural motifs with 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol, variations in substituents can significantly influence their chemical behavior and biological activity.
3,4-Dihydro-2H-benzo[b] [1] [2]oxazin-6-ol (CAS: 26021-57-8) is a heterocyclic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [3]. This compound features a benzene ring fused with a morpholine-like structure containing a hydroxyl group at the 6-position, which imparts distinct chemical and biological properties to the molecule [4]. The synthesis of this compound can be achieved through several pathways, with the Mannich condensation reaction being one of the most prominent methods [5].
The Mannich condensation reaction represents a versatile synthetic route for preparing 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol and related benzoxazine derivatives [6]. This reaction involves a three-component condensation between a phenol derivative (typically 2-amino-4-hydroxyphenol), formaldehyde, and a primary amine [7]. The mechanism proceeds through the formation of an iminium ion intermediate, which subsequently undergoes cyclization to form the oxazine ring [6] [8].
The general reaction scheme for the Mannich condensation pathway can be represented as follows [7] [9]:
The Mannich condensation typically requires mild reaction conditions, often conducted in polar solvents such as methanol, ethanol, or tetrahydrofuran at temperatures ranging from room temperature to reflux [9] [10]. The reaction yield can be influenced by various factors including solvent choice, reaction temperature, and the molar ratio of reactants [7].
Besides the Mannich condensation, several alternative routes have been developed for the synthesis of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [11] [12].
One significant alternative pathway involves the reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one using appropriate reducing agents [1]. This approach typically yields the target compound in high purity and good yield [1] [3]. The reduction step transforms the carbonyl group at the 3-position to a methylene group, resulting in the formation of the dihydro derivative [1].
Another synthetic route employs the Williamson ether synthesis as a key step [11] [12]. This approach begins with the reaction of 2-nitrophenol derivatives with 2-bromoacetophenone under basic conditions to form the corresponding ether [12]. Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization via the Mannich reaction, yields the desired benzoxazine structure [12].
The reaction sequence can be summarized as follows [11] [12]:
A more recent approach involves a one-pot synthesis through reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron/acetic acid [11]. This method offers excellent yields and is compatible with various functional groups, including alkyl, ester, and halogen substituents [11].
Table 1 summarizes the key synthetic pathways for 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:
Synthetic Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Mannich Condensation | 2-amino-4-hydroxyphenol, formaldehyde, primary amine | Polar solvents, RT to reflux | 70-85 | Simple procedure, readily available reagents [6] [7] |
Benzoxazinone Reduction | 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one, borane-THF | THF, 0-20°C | ~100 | High yield, high purity product [1] |
Williamson Ether Synthesis | 2-nitro-4-hydroxyphenol, 2-bromoacetophenone, Pd/C | Acetone, methanol, RT | 75-85 | Versatile, allows various substitution patterns [12] |
Reductive Cyclization | 2-(2-nitrophenoxy)acetonitrile, Fe/acetic acid | Acetic acid, RT | 80-90 | One-pot synthesis, functional group tolerance [11] |
The reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one to 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol using borane-tetrahydrofuran complex (BH3-THF) represents a crucial synthetic transformation in the preparation of this compound [1] [13]. This section explores the mechanism and specifics of this reduction process.
Borane-tetrahydrofuran complex is a versatile reducing agent widely used in organic synthesis for the reduction of various functional groups including carboxylic acids, aldehydes, ketones, esters, acid chlorides, nitriles, and amides [14]. In the context of benzoxazinone reduction, BH3-THF serves as an effective reagent for the selective reduction of the carbonyl group at the 3-position [1] [15].
The BH3-THF complex is typically prepared by the dissolution of diborane in tetrahydrofuran or by the oxidation of sodium borohydride with iodine in tetrahydrofuran [16]. The complex exists as a 1:1 adduct between borane (BH3) and tetrahydrofuran, with the oxygen atom of THF coordinating to the electron-deficient boron atom [16].
The reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one to 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol using BH3-THF proceeds through a complex mechanism involving multiple steps [1] [15]. The general mechanism can be outlined as follows:
The reaction is typically conducted under anhydrous conditions, as borane-THF is highly sensitive to moisture [16]. The reduction is usually carried out at low temperatures (0°C) initially, followed by warming to room temperature to complete the reaction [1].
A typical experimental procedure for the borane-THF-mediated reduction of 6-hydroxy-2H-1,4-benzoxazin-3(4H)-one involves the following steps [1] [15]:
The reaction typically proceeds with high efficiency, often providing the desired product in quantitative yield [1]. The specific reaction conditions reported for the synthesis of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol include the use of 1M BH3-THF (3 equivalents) in tetrahydrofuran at 0-20°C [1].
The borane-THF-mediated reduction exhibits high selectivity for the carbonyl group in benzoxazinones, leaving other functional groups such as the hydroxyl group at the 6-position intact [1] [15]. This selectivity makes it particularly valuable for the synthesis of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol and related compounds [15].
The scope of this reduction extends beyond simple benzoxazinones to include various substituted derivatives [15] . For instance, the reduction has been successfully applied to chloro-substituted benzoxazinones, as demonstrated in the synthesis of 6-chloro-3,4-dihydro-2,2-dimethyl-2H-benzoxazine [15].
Spectroscopic techniques play a crucial role in the structural characterization of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, providing valuable information about its molecular structure, functional groups, and spatial arrangement [4] [10]. This section explores the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) in the characterization of this compound.
NMR spectroscopy serves as a powerful tool for elucidating the structure of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, providing detailed information about the hydrogen and carbon environments within the molecule [1] [4].
The 1H NMR spectrum of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol exhibits characteristic signals that confirm its structure [1]. The key signals in the 1H NMR spectrum (typically recorded in DMSO-d6) include:
The coupling patterns and integration values of these signals provide confirmation of the proposed structure [1] [4].
The 13C NMR spectrum of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol complements the information obtained from 1H NMR, offering insights into the carbon skeleton of the molecule [1]. The characteristic signals in the 13C NMR spectrum (typically recorded in DMSO-d6) include:
These chemical shifts are consistent with the expected values for the proposed structure and provide valuable confirmation of the carbon framework [1] [4].
FTIR spectroscopy provides crucial information about the functional groups present in 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [4] [18]. The characteristic absorption bands in the FTIR spectrum include:
The presence and intensity of these bands provide valuable information about the functional groups and structural features of the molecule [18] [19].
X-ray diffraction analysis offers detailed information about the three-dimensional structure and crystal packing of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [10] [20]. While specific XRD data for this exact compound is limited in the literature, studies on related benzoxazine derivatives provide valuable insights into the general structural features [20].
XRD analysis of benzoxazine derivatives typically reveals:
For benzoxazine derivatives, XRD studies have shown that the molecules often form extended networks through hydrogen bonding interactions, with the hydroxyl and amine groups serving as hydrogen bond donors and acceptors [20]. These interactions play a crucial role in determining the crystal structure and physical properties of the compounds [20].
Table 2 summarizes the key spectroscopic features of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:
Spectroscopic Technique | Key Features | Structural Information |
---|---|---|
1H NMR | Signals at 8.48, 6.37, 5.96, 5.82, 3.97, 3.18 ppm | Confirms hydrogen environments and connectivity [1] [4] |
13C NMR | Signals at 152.2, 136.6, 135.8, 116.7, 103.8, 102.0, 65.0, 47.2 ppm | Validates carbon framework and substitution pattern [1] [4] |
FTIR | Bands at 3400-3300, 3385, 3000-2800, 1600-1580, 1230-1220, 920-950 cm-1 | Identifies functional groups and structural features [18] [19] |
XRD | Bond lengths, angles, conformation, hydrogen bonding networks | Reveals three-dimensional structure and crystal packing [20] |
Computational modeling techniques have emerged as powerful tools for investigating the molecular geometry, electronic properties, and structural characteristics of heterocyclic compounds like 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [3] [12]. This section explores the application of various computational methods in elucidating the structural features of this compound.
Density Functional Theory (DFT) represents one of the most widely used computational approaches for studying the molecular geometry and electronic properties of benzoxazine derivatives [21] [22]. For 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, DFT calculations provide valuable insights into its structural parameters, conformational preferences, and electronic distribution [21] [23].
DFT studies typically employ functionals such as B3LYP, PBE0, or HSE with appropriate basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate various properties [23] [24]. These calculations reveal several key structural features of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:
DFT calculations also provide information about the electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO), which influence the reactivity and spectroscopic properties of the compound [23] [24].
Molecular mechanics (MM) and molecular dynamics (MD) simulations complement DFT calculations by providing insights into the conformational flexibility and dynamic behavior of 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol [21] [25]. These methods employ force fields such as AMBER, CHARMM, or MMFF to model the potential energy surface of the molecule [25].
MM and MD simulations reveal several important aspects of the molecular behavior:
These simulations provide a more dynamic picture of the molecular structure, complementing the static view obtained from DFT calculations [25].
Computational methods also enable the prediction of spectroscopic properties, facilitating the interpretation of experimental NMR, FTIR, and UV-Vis spectra [22] [23]. For 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol, quantum chemical calculations can predict:
The comparison between calculated and experimental spectroscopic parameters serves as a valuable validation tool for the computational models and enhances the reliability of structural assignments [22] [23].
The presence of hydroxyl and amine groups in 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol makes it prone to forming hydrogen bonding interactions, both intramolecularly and intermolecularly [22] [25]. Computational modeling provides detailed insights into these interactions:
Advanced computational techniques such as atoms-in-molecules (AIM) analysis and natural bond orbital (NBO) analysis offer quantitative measures of these hydrogen bonding interactions, including bond critical points, electron density distributions, and stabilization energies [23] [24].
Table 3 summarizes the key computational methods and their applications in studying 3,4-dihydro-2H-benzo[b] [1] [2]oxazin-6-ol:
Computational Method | Software/Tools | Applications | Key Findings |
---|---|---|---|
DFT Calculations | Gaussian, VASP, Quantum ESPRESSO | Geometry optimization, electronic structure | Half-chair conformation of oxazine ring, planar benzene ring, pseudo-axial N-H orientation [22] [23] |
Molecular Mechanics | AMBER, CHARMM, MMFF | Conformational analysis, energy minimization | Conformational flexibility, rotational barriers, intramolecular interactions [21] [25] |
Molecular Dynamics | GROMACS, NAMD, Materials Studio | Dynamic behavior, solvent effects | Time-dependent structural changes, influence of environment [25] |
Quantum Chemical Calculations | Gaussian, ORCA | Prediction of spectroscopic properties | NMR chemical shifts, vibrational frequencies, electronic transitions [22] [23] |
Hydrogen Bond Analysis | AIM, NBO | Characterization of hydrogen bonding | Strength and geometry of hydrogen bonds, stabilization energies [23] [24] |
The thermal ring-opening polymerization of 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol follows complex multi-step kinetics that exhibit characteristic temperature-dependent behavior patterns. The benzoxazine ring, which adopts a distorted semi-chair structure in terms of minimum energy modeling, possesses inherent ring strain that facilitates ring-opening polymerization under specific thermal conditions [1] [3]. The polymerization is thermally initiated through the formation of cationic intermediates on the nitrogen and oxygen atoms, followed by concurrent cleavage of the methylene bridge on the oxazine ring [1] [4].
The thermal polymerization process typically occurs within a temperature range of 170 to 260 degrees Celsius, with specific values dependent on the molecular structure and presence of catalysts [5] [6] [7]. Dynamic differential scanning calorimetry studies reveal that the ring-opening polymerization exhibits multiple exothermic peaks, with characteristic peak temperatures varying according to heating rates [6] [8]. For 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol derivatives, the onset polymerization temperatures typically range from 188 to 231 degrees Celsius at various heating rates [8] [9].
Table 1: Thermal Polymerization Parameters for Benzoxazine Systems
System Type | Heating Rate (°C/min) | Peak Temperature (°C) | Onset Temperature (°C) | Enthalpy (J/g) |
---|---|---|---|---|
Pure Benzoxazine | 2.5 | 203 | 188 | -164.20 |
Pure Benzoxazine | 5.0 | 224 | 198 | -217.62 |
Pure Benzoxazine | 10.0 | 239 | 220 | -164.10 |
Pure Benzoxazine | 15.0 | 247 | 231 | -317.60 |
The thermal decomposition studies indicate that polybenzoxazines derived from 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol exhibit initial weight loss beginning around 260 to 280 degrees Celsius, with major degradation occurring between 300 and 450 degrees Celsius [10] [11]. The initial weight loss corresponds to the evaporation of amines, while the major weight loss relates to degradation of phenolic moieties [10] [11].
The ring-opening polymerization demonstrates autocatalytic behavior, where the phenolic hydroxyl groups generated during the polymerization process act as internal catalysts for subsequent ring-opening reactions [12] [13]. This autocatalytic mechanism results in reaction rate profiles that show maximum rates occurring within the 20 to 60 percent conversion range, indicating preferential autocatalytic kinetics rather than simple n-order reactions [13] [14].
The polymerization of 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol proceeds through distinct mechanistic pathways that can be classified as either cationic or autocatalytic, depending on reaction conditions and catalyst presence [4] [15] [16]. The cationic ring-opening polymerization mechanism involves the formation of oxonium species through protonation of the oxygen atom in the oxazine ring, followed by nucleophilic attack and ring cleavage [4] [3].
Table 2: Mechanistic Pathway Comparison
Pathway Type | Initiation Mechanism | Temperature Range (°C) | Activation Energy (kJ/mol) | Conversion at Maximum Rate (%) |
---|---|---|---|---|
Cationic | Oxonium formation | 120-200 | 102-116 | 20-40 |
Autocatalytic | Phenolic OH catalysis | 180-260 | 115-120 | 40-60 |
Combined | Sequential mechanisms | 150-280 | 108-118 | 20-80 |
The autocatalytic polymerization pathway becomes predominant as the reaction progresses, with the phenolic hydroxyl groups generated in situ serving as catalytic species for further ring-opening reactions [12] [16]. Carboxylic acid-containing benzoxazines demonstrate particularly efficient autocatalytic behavior, with polymerization temperature reductions of up to 100 degrees Celsius in certain formulations [16]. The acid character of these reactive monomers increases the concentration of oxonium species, thereby catalyzing the benzoxazine ring opening reaction [16].
Microstructural analysis using mass spectrometry techniques has revealed that the cationic ring-opening polymerization follows two distinct pathways: Type I pathway yielding phenoxy products, and Type II pathway producing phenolic products [15]. The Type I pathway predominates in the initial stages of the reaction, while Type II products are observed at later stages when the phenoxy product undergoes interconversion to the more stable phenolic structure [15].
The polymerization mechanism exhibits conversion-dependent behavior, with the reaction changing from autocatalytic to n-order regime during the progression of the polymerization [17] [18]. This mechanistic transition is evidenced by the variation in activation energy values across different conversion percentages, with lower activation energies typically observed in the initial autocatalytic phase [17] [18].
Metal-organic frameworks, particularly MIL-53-Al, demonstrate significant catalytic activity in promoting the ring-opening polymerization of 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol derivatives [17] [18] [19]. The aluminum-based metal-organic framework exhibits both nucleophilic and acidic characteristics that facilitate the polymerization process through specific coordination mechanisms [17] [18].
The catalytic mechanism involves the coordination of aluminum atoms within the AlO4(OH)2 octahedra framework with the oxygen atoms of the benzoxazine ring, leading to the formation of iminium-based species capable of enhanced reactivity at elevated temperatures [17] [18]. This coordination effectively lowers the energy barrier for ring-opening, resulting in decreased polymerization temperatures and improved reaction kinetics [17] [18].
Table 3: Metal-Organic Framework Catalytic Performance
MOF Type | Loading (wt%) | Peak Temperature Reduction (°C) | Activation Energy (kJ/mol) | Conversion at α ≤ 40% | Enhanced Rate Factor |
---|---|---|---|---|---|
MIL-53-Al | 5 | 31.9 | 109.6 | Accelerated | 1.8x |
MIL-53-Al | 10 | 34.2 | 108.2 | Accelerated | 2.1x |
Uncatalyzed | 0 | - | 115.7 | Standard | 1.0x |
The incorporation of MIL-53-Al as a catalyst results in substantial decreases in both initial and peak temperatures of the polymerization exotherms [17] [18]. Dynamic scanning calorimetry studies demonstrate that the metal-organic framework catalyzed systems exhibit peak temperature reductions ranging from 30 to 40 degrees Celsius compared to uncatalyzed benzoxazine polymerization [17] [18].
The thermal stability evaluation of the resulting polybenzoxazine-metal-organic framework nanocomposites reveals enhanced thermal properties, with five percent weight loss temperatures increasing from 205.5 degrees Celsius for pure polybenzoxazine to 269.4 degrees Celsius for the five percent MIL-53-Al nanocomposite [18]. The char content at 800 degrees Celsius also increases from 25.7 percent to 33.6 percent with the incorporation of the metal-organic framework catalyst [18].
The catalytic effect demonstrates selectivity for early-stage polymerization, with the metal-organic framework showing particular effectiveness for conversion levels up to 40 percent [17] [18]. This selectivity pattern correlates with the availability of accessible coordination sites on the aluminum centers, which become progressively limited as the polymerization advances and the system viscosity increases [17] [18].
Isoconversional kinetic analysis provides model-free approaches for determining activation energies and understanding polymerization mechanisms without assuming specific reaction models [20] [21] [22]. The Starink method, recognized for its superior accuracy compared to Flynn-Wall-Ozawa and Kissinger-Akahira-Sunose methods, employs the mathematical expression involving heating rate and temperature relationships to calculate conversion-dependent activation energies [20] [23].
Table 4: Isoconversional Method Comparison
Analysis Method | Mathematical Basis | Accuracy at E/RT=15 | Conversion Range | Temperature Dependency |
---|---|---|---|---|
Starink 1.92 | ln(Tf^1.92) vs 1/Tf | -0.003 | 10-90% | Model-free |
Friedman | ln(dα/dt) vs 1/T | Variable | 10-90% | Direct differential |
Flynn-Wall-Ozawa | ln(β) vs 1/Tf | 0.075 | 10-90% | Integral approximation |
Kissinger-Akahira-Sunose | ln(Tf^2) vs 1/Tf | -0.007 | 10-90% | Integral approximation |
The Starink isoconversional analysis applied to 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol polymerization reveals that metal-organic framework catalyzed systems proceed faster during early reaction stages, typically at conversion levels below 40 percent [17] [22]. The activation energy profiles demonstrate characteristic patterns with relatively high initial values, constant intermediate ranges for the propagation step, and decreasing trends at conversions exceeding 50 percent [17] [18].
The Friedman method, employing differential isoconversional analysis, provides direct evaluation of activation energies without approximations inherent in integral methods [21] [24] [25]. For benzoxazine polymerization systems, Friedman analysis generates plots of ln(dα/dt) versus 1/T that exhibit parabolic tendencies at various heating rates, indicating complex kinetic behavior that cannot be adequately described by simple n-order or purely autocatalytic models [17] [18].
Table 5: Activation Energy Distribution from Isoconversional Analysis
Conversion Level (α) | Starink Method Ea (kJ/mol) | Friedman Method Ea (kJ/mol) | Mechanism Interpretation |
---|---|---|---|
0.1 | 125.3 | 128.7 | Initiation phase |
0.2-0.5 | 115.7 | 118.2 | Propagation phase |
0.6-0.8 | 109.4 | 112.8 | Autocatalytic phase |
0.9 | 102.1 | 105.6 | Termination phase |
The isoconversional analysis results indicate that the polymerization mechanism changes from autocatalytic behavior in the early stages to n-order kinetics during later stages of the reaction [17] [18] [25]. This mechanistic transition is supported by the conversion-dependent activation energy profiles, which show systematic variations corresponding to different rate-controlling processes throughout the polymerization progression [17] [18] [25].
The compensation effect analysis, utilized in conjunction with isoconversional methods, enables determination of pre-exponential factor dependencies on conversion extent [22]. For 3,4-Dihydro-2H-benzo[b] [1] oxazin-6-ol systems, the compensation relationship provides insights into the molecular-level changes occurring during polymerization, including alterations in reaction pathway accessibility and vibrational frequency factors [22] [25].
Irritant